![molecular formula C8H15N3O4 B7784348 diethyl 2-[amino(hydrazinyl)methylidene]propanedioate](/img/structure/B7784348.png)
diethyl 2-[amino(hydrazinyl)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethyl 2-[amino(hydrazinyl)methylidene]propanedioate: is a unique identifier assigned to a chemical compound in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound’s specific chemical name, structure, and properties can be found in the PubChem database.
Preparation Methods
The preparation methods for diethyl 2-[amino(hydrazinyl)methylidene]propanedioate would typically involve synthetic routes and reaction conditions specific to its chemical structure. Industrial production methods may vary depending on the compound’s applications and demand. Unfortunately, detailed synthetic routes and reaction conditions were not available in the search results.
Chemical Reactions Analysis
diethyl 2-[amino(hydrazinyl)methylidene]propanedioate: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the compound’s functional groups and reactivity. Major products formed from these reactions would be specific to the compound’s structure and the type of reaction it undergoes.
Scientific Research Applications
The scientific research applications of diethyl 2-[amino(hydrazinyl)methylidene]propanedioate include its use in chemistry, biology, medicine, and industry. This compound may be used as a reagent in chemical synthesis, a probe in biological studies, or a therapeutic agent in medicine. Its industrial applications could range from material science to pharmaceuticals.
Mechanism of Action
The mechanism of action for diethyl 2-[amino(hydrazinyl)methylidene]propanedioate involves its interaction with molecular targets and pathways. This compound may exert its effects by binding to specific receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the compound’s structure and its biological activity.
Comparison with Similar Compounds
diethyl 2-[amino(hydrazinyl)methylidene]propanedioate: can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Similar compounds may include those with analogous functional groups or similar biological activities. The uniqueness of This compound
Conclusion
Properties
IUPAC Name |
diethyl 2-[amino(hydrazinyl)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-3-14-7(12)5(6(9)11-10)8(13)15-4-2/h11H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXCRHUJQSAVFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(N)NN)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C(N)NN)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
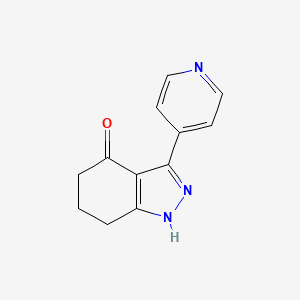
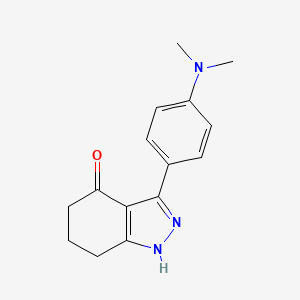
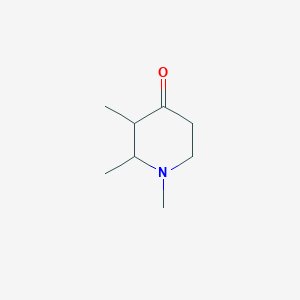
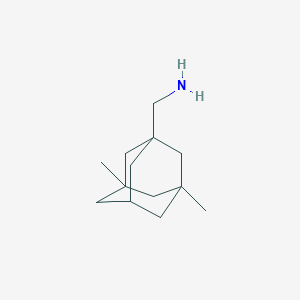
![N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B7784297.png)
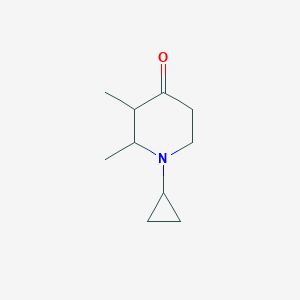

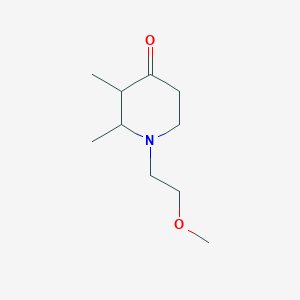
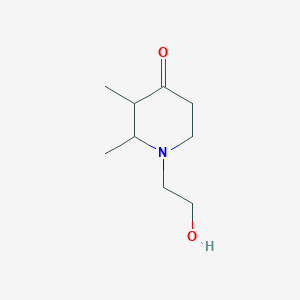
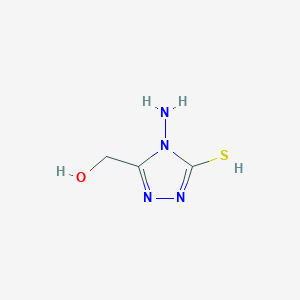
![4-(9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-yl)morpholine](/img/structure/B7784328.png)
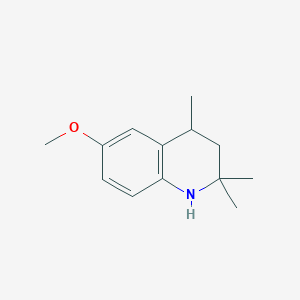
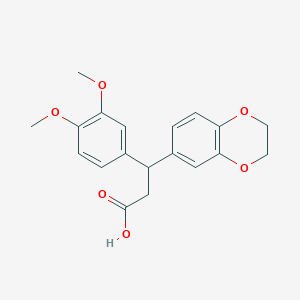
![4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B7784351.png)
